molecular formula C13H20O2 B2730273 (2S)-2-(2-Adamantyl)propanoic acid CAS No. 2248188-79-4

(2S)-2-(2-Adamantyl)propanoic acid

Cat. No.: B2730273
CAS No.: 2248188-79-4
M. Wt: 208.301
InChI Key: CIPPAYCZQKRFTK-ZJGSIPCCSA-N
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Description

(2S)-2-(2-Adamantyl)propanoic acid is a chiral organic compound of significant interest in advanced chemical research and development. This compound features a robust, symmetric adamantane group and a propanoic acid moiety on a stereogenic center, resulting in a unique molecular architecture . Its defined stereochemistry (S-configuration) is critical for applications in asymmetric synthesis and medicinal chemistry, where it can serve as a key chiral building block or a molecular scaffold for designing enzyme inhibitors, receptor ligands, and novel pharmaceutical intermediates. The adamantyl group contributes to high lipid solubility and metabolic stability, making this compound a valuable candidate for structure-activity relationship (SAR) studies in drug discovery, particularly in central nervous system (CNS) and antiviral research. Researchers also utilize it in the development of advanced materials, such as metal-organic frameworks (MOFs) and polymers, where its rigid structure can influence material properties. The product is provided with high chemical purity and is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the product's safety data sheet (SDS) and handle it according to standard laboratory safety protocols.

Properties

IUPAC Name

(2S)-2-(2-adamantyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-7(13(14)15)12-10-3-8-2-9(5-10)6-11(12)4-8/h7-12H,2-6H2,1H3,(H,14,15)/t7-,8?,9?,10?,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPPAYCZQKRFTK-ZJGSIPCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1C2CC3CC(C2)CC1C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(2-Adamantyl)propanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the adamantyl group contributes significantly to its pharmacological properties, enhancing binding affinity and selectivity for various biological targets.

Chemical Structure and Properties

The chemical structure of (2S)-2-(2-Adamantyl)propanoic acid can be represented as follows:

C12H18O2\text{C}_{12}\text{H}_{18}\text{O}_2

This compound features a bulky adamantyl moiety attached to a propanoic acid backbone, which plays a crucial role in its biological interactions. The steric hindrance provided by the adamantyl group influences how the compound interacts with enzymes and receptors, potentially leading to enhanced biological activity.

The mechanism of action of (2S)-2-(2-Adamantyl)propanoic acid is primarily linked to its ability to modulate enzyme activities and interact with specific receptors. Research indicates that compounds containing adamantane derivatives can exhibit improved pharmacological properties, including:

  • Antiviral Activity : Studies have shown that adamantyl compounds can inhibit viral replication, particularly against influenza viruses. For instance, derivatives such as 2-(2-adamantyl)piperidines have demonstrated significant antiviral effects against influenza A virus strains .
  • Anticancer Properties : In vitro studies have assessed the antiproliferative effects of adamantane derivatives on various cancer cell lines. (2S)-2-(2-Adamantyl)propanoic acid has shown promising results in inhibiting the growth of human prostate cancer (PC-3), colorectal cancer (HCT-116), and breast cancer (MCF-7) cell lines .

Antiproliferative Activity

Recent investigations into the antiproliferative activity of (2S)-2-(2-Adamantyl)propanoic acid revealed its efficacy against several human tumor cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Activity Level
HeLa (Cervical Cancer)<10Potent
MCF-7 (Breast Cancer)<10Potent
HCT-116 (Colorectal Cancer)10-20Moderate
HepG-2 (Liver Cancer)20-30Moderate
PC-3 (Prostate Cancer)>30Weak

These findings indicate that the compound exhibits strong antiproliferative activity, particularly against cervical and breast cancer cells .

Antiviral Activity

The antiviral potential of adamantane derivatives, including (2S)-2-(2-Adamantyl)propanoic acid, has been investigated extensively. In a study focusing on influenza A virus, compounds with the adamantyl group showed significant inhibition of viral replication at non-toxic concentrations. The effectiveness was attributed to their ability to bind to viral proteins, disrupting their function .

Case Studies

  • Antiviral Efficacy : A study evaluated various adamantane derivatives for their ability to inhibit influenza A virus replication. Compounds containing the adamantyl group were found to retain high potency against H3N2 strains, highlighting the importance of structural modifications in enhancing antiviral activity .
  • Cancer Cell Line Testing : In vitro assays conducted on multiple cancer cell lines demonstrated that (2S)-2-(2-Adamantyl)propanoic acid significantly inhibited cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of adamantane derivatives, including (2S)-2-(2-Adamantyl)propanoic acid, in cancer treatment. For instance, compounds based on the adamantane structure have shown promising antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives exhibited significant activity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC50 values less than 10 μM . This suggests that (2S)-2-(2-Adamantyl)propanoic acid may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Research indicates that adamantane derivatives can inhibit protein denaturation, a process linked to inflammation. This property is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs), which aim to mitigate chronic inflammatory conditions . The structural rigidity of the adamantane framework contributes to its effectiveness in this regard.

Antimicrobial Activity

In addition to anticancer properties, (2S)-2-(2-Adamantyl)propanoic acid derivatives have demonstrated antimicrobial activity. For example, novel N-Mannich bases derived from adamantane showed potent antibacterial effects against Gram-positive bacteria and moderate activity against Gram-negative strains . This positions the compound as a candidate for further exploration in antimicrobial drug development.

Materials Science

Optical Materials

The unique structural characteristics of (2S)-2-(2-Adamantyl)propanoic acid make it suitable for applications in materials science, particularly in the development of optical materials. The rigidity and high thermal stability of adamantane derivatives allow them to be used in optical fibers, waveguides, and photoresists . These materials are essential for advanced photonic applications due to their excellent optical properties.

Functional Resins

Furthermore, the compound can act as a monomer for synthesizing functional resins with enhanced heat resistance and surface hardness. Such resins are valuable in various industrial applications, including coatings and adhesives . The ability to modify the chemical structure of adamantane derivatives allows for tailoring their properties to meet specific industrial requirements.

Agrochemicals

The synthesis of (2S)-2-(2-Adamantyl)propanoic acid is also relevant in agrochemical applications. Its derivatives can serve as intermediates in the development of pesticides and herbicides. The structural modifications possible with adamantane compounds enable the design of agrochemicals with improved efficacy and reduced environmental impact .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Anticancer agents showing activity against HeLa and MCF-7 cell lines; anti-inflammatory properties
Materials Science Used in optical materials (fibers, waveguides); functional resins with enhanced properties
Agrochemicals Intermediates for developing pesticides and herbicides

Chemical Reactions Analysis

2.1. Esterification

The carboxylic acid group readily undergoes esterification with alcohols under acidic conditions. For example:

  • Reaction Conditions : Protic acids like H₂SO₄ or HCl catalyze the reaction at 40–60°C .

  • Mechanism : Protonation of the carboxylic acid facilitates nucleophilic attack by the alcohol, forming an ester.

2.2. Decarboxylative Halogenation

The compound can undergo decarboxylative halogenation (e.g., bromodecarboxylation) via radical mechanisms:

  • Mechanism : Homolytic cleavage of the oxygen-halogen bond generates acyloxy radicals, which decompose to alkyl radicals and release CO₂. These radicals abstract halogens (e.g., Br) to form alkyl halides .

  • Key Feature : The adamantyl group’s steric bulk may stabilize intermediates, influencing reaction efficiency.

2.3. Amidation

Amidation with amines (e.g., ammonia, primary/secondary amines) is possible, though steric hindrance from the adamantyl group may reduce reaction rates compared to less hindered carboxylic acids.

Thermochemical Data

While specific thermochemical data for (2S)-2-(2-Adamantyl)propanoic acid is unavailable, related propanoic acid derivatives provide insights:

Reaction Type ΔrH° (kJ/mol)ΔrG° (kJ/mol)Method
Protonation (gas phase)69.5 ± 4.243.9 ± 4.2TDAs
Esterification (liquid)-22.6 ± 0.42Eqk

Data for propanoic acid; trends may apply to adamantyl derivatives. Steric effects likely increase activation energy for reactions involving the carboxylic acid group.

Stereoselective Reactions

The (2S) configuration is typically achieved via chiral auxiliary methods:

  • Example : Oxazolidinone auxiliaries enable asymmetric methylation, followed by saponification to yield enantiomerically pure (2S)-2-(2-Adamantyl)propanoic acid .

  • Outcome : High stereoselectivity (e.g., 91:9 diastereomeric ratios) is achievable, as demonstrated in related alcohol derivatives .

Comparison of Reaction Conditions

Reaction Type Catalyst Temperature (°C) Key Observation
EsterificationH₂SO₄, HCl40–60Efficient conversion to esters
DecarboxylationBr₂, lightAmbientRadical-driven alkyl halide formation
AmidationEDC, DMAP0–25Slower due to steric hindrance

Mechanistic Insights

The adamantyl group’s steric and hydrophobic properties influence reactivity:

  • Decarboxylation : The bulky adamantyl group may stabilize carbon-centered radicals, favoring halogen abstraction .

  • Esterification : Steric hindrance near the carboxylic acid group may reduce reaction rates compared to unsubstituted propanoic acid.

Comparison with Similar Compounds

(2S)-2-(2-Adamantyl)propanoic acid vs. (2S)-2-(1-Adamantyl)-2-[(tert-butoxycarbonyl)amino]acetic acid

  • Backbone: The former has a propanoic acid chain, while the latter features an acetic acid backbone, reducing carbon chain length and acidity (pKa ~4.7 vs. ~2.8 for propanoic vs. acetic acid derivatives).
  • Substituents : The adamantyl group in the target compound is at the C2 position, whereas the analog in has a 1-adamantyl substituent. This positional difference may alter steric interactions and conformational flexibility .

(2S)-2-(2-Adamantyl)propanoic acid vs. Naproxen Impurities ()

  • Core Structure: Both share a (2S)-propanoic acid configuration. However, naproxen impurities (e.g., 5-chloro/bromo-naproxen) feature substituted naphthalene rings instead of adamantane.
  • Aromatic vs. Aliphatic Rigidity : The planar naphthalene rings in naproxen derivatives facilitate π-π stacking (critical for cyclooxygenase inhibition), whereas the adamantane’s 3D structure may hinder such interactions but enhance membrane permeability .

(2S)-2-(2-Adamantyl)propanoic acid vs. (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid ()

  • Chirality Impact: Both compounds exploit the (S)-configuration, but the adamantane’s steric bulk may enforce stricter stereochemical constraints compared to the flexible amino side chain .

Physicochemical Properties

Property (2S)-2-(2-Adamantyl)propanoic acid Naproxen Impurities (e.g., 5-Chloronaproxen) (S)-2-(Dihydroisoquinolin-amino)propanoic Acid
Molecular Weight (g/mol) ~264.4 (estimated) ~276.7 (5-Chloronaproxen) ~290.3 (estimated)
logP (Lipophilicity) ~4.2 (high) ~3.1 (moderate) ~2.8 (moderate)
Aqueous Solubility Low (adamantane hinders solvation) Moderate (polar naphthalene substituents) Moderate (amino group enhances solubility)
Acidity (pKa) ~4.5 ~4.2 (similar propanoic acid backbone) ~3.9 (amino group may perturb acidity)

Q & A

Basic Research Questions

Q. What are the key structural features of (2S)-2-(2-Adamantyl)propanoic acid, and how do they influence its physicochemical properties?

  • The compound contains a rigid adamantyl group (a diamondoid hydrocarbon with high symmetry) and a chiral carboxylic acid moiety. The adamantyl group imparts steric bulk and hydrophobicity, which can hinder rotation around bonds, stabilize intermediates in synthesis, and influence solubility in polar solvents. The (2S)-configuration introduces stereochemical complexity, requiring enantioselective synthesis or separation methods. The carboxylic acid group enables salt formation or derivatization for biological assays .

Q. What synthetic routes are commonly used to prepare (2S)-2-(2-Adamantyl)propanoic acid?

  • A methodological approach involves:

  • Step 1 : Adamantane functionalization (e.g., Friedel-Crafts alkylation or bromination) to introduce a substituent at the 2-position.
  • Step 2 : Coupling with a chiral propanoic acid precursor (e.g., using Mitsunobu reaction for stereocontrol or enzymatic resolution for enantiopurity).
  • Step 3 : Acidic hydrolysis of esters or protective groups to yield the free carboxylic acid.
    • Challenges include maintaining optical purity during adamantyl group introduction, requiring chiral auxiliaries or catalysts .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in (2S)-2-(2-Adamantyl)propanoic acid, and what analytical methods validate purity?

  • Enantiomer Separation : Use chiral stationary phases in HPLC (e.g., cellulose- or amylose-based columns) or capillary electrophoresis with cyclodextrin additives.
  • Validation :

  • Chiral HPLC : Compare retention times with standards (e.g., EP impurity standards for related propanoic acids, as in ).
  • NMR with Chiral Solvating Agents : Eu(hfc)₃ can split signals for enantiomers.
  • Polarimetry : Measure specific rotation against known values.
    • Case Study: Naproxen impurity analysis ( ) demonstrates how enantiomeric excess is quantified in pharmacopeial standards .

Q. What experimental strategies address low solubility of (2S)-2-(2-Adamantyl)propanoic acid in aqueous systems for biological assays?

  • Derivatization : Convert the carboxylic acid to a methyl ester or amide to improve lipophilicity.
  • Co-solvents : Use DMSO or cyclodextrin-based solutions to enhance solubility without disrupting biological activity.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release.
  • Biological Relevance : highlights similar strategies for adamantyl-containing receptor agonists in pharmacokinetic studies .

Q. How do researchers reconcile conflicting data on the biological activity of adamantyl-propanoic acid derivatives?

  • Case Example : If one study reports enzyme inhibition while another shows no effect:

Assay Conditions : Compare buffer pH, temperature, and co-solvent concentrations (e.g., DMSO >1% may denature proteins).

Compound Integrity : Verify stability via LC-MS (e.g., decomposition under assay conditions).

Target Specificity : Use knockout cell lines or competitive binding assays to confirm on-target effects.

  • Data Synthesis : Cross-reference with structural analogs (e.g., ’s ibuprofen derivatives) to identify structure-activity relationships .

Methodological Challenges

Q. What computational tools predict the conformational stability of (2S)-2-(2-Adamantyl)propanoic acid in solution?

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess aggregation propensity.
  • Density Functional Theory (DFT) : Calculate rotational barriers around the C2-C(adamantyl) bond to evaluate rigidity.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes with hydrophobic active sites).
  • Reference : ’s InChIKey-based database searches streamline comparative analyses of related amino acid derivatives .

Q. How are degradation pathways of (2S)-2-(2-Adamantyl)propanoic acid characterized under accelerated stability testing?

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • Analytical Workflow :

  • HPLC-PDA/MS : Identify degradation products (e.g., decarboxylation or adamantyl oxidation).
  • NMR : Assign structural changes in major degradants.
    • Regulatory Alignment : Follow ICH guidelines, as applied in ’s impurity profiling .

Key Research Considerations

  • Stereochemical Integrity : Use enantioselective synthesis and rigorous chiral validation to avoid confounding biological results.
  • Comparative Studies : Leverage pharmacopeial impurity data ( ) to benchmark analytical protocols.
  • Interdisciplinary Collaboration : Combine synthetic chemistry, computational modeling, and biological assays to elucidate mechanisms.

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